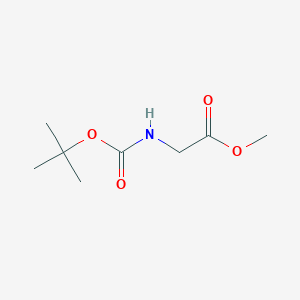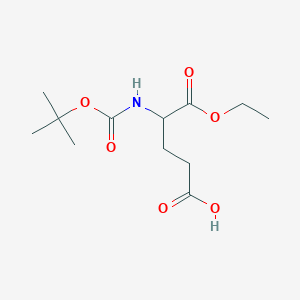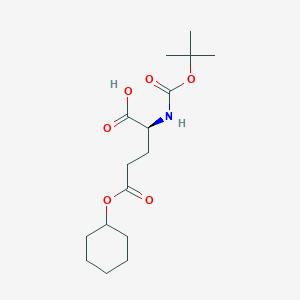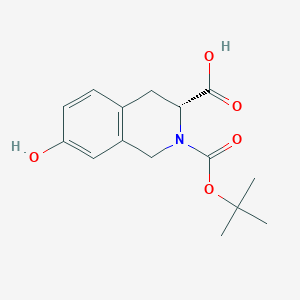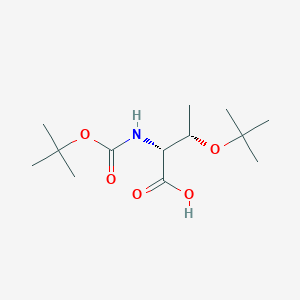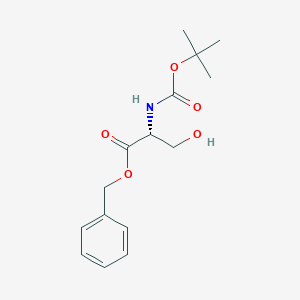
Boc-D-leu-osu
Vue d'ensemble
Description
Boc-D-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 4 steps :Molecular Structure Analysis
The molecular formula of this compound is C15H24N2O6 . The InChI code isInChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 . The molecular weight is 328.36 g/mol . Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 328.16343649 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 23 .Applications De Recherche Scientifique
Boc-D-leu-osu : Analyse exhaustive des applications de la recherche scientifique
Synthèse d'antagonistes peptidiques de la gastrine : this compound est utilisé comme élément constitutif dans la synthèse d'antagonistes peptidiques de la gastrine. Ces antagonistes peuvent interférer avec l'activité biologique de la gastrine, une hormone qui stimule la sécrétion d'acide gastrique, ce qui est important pour des affections telles que les ulcères peptiques ou le reflux acide .
Création d'analogues de la gramicidine S : Ce composé est également essentiel à la création d'analogues de l'antibiotique peptidique gramicidine S, connu pour son rôle dans le traitement des infections bactériennes. Les analogues peuvent offrir des variations d'activité antimicrobienne et une toxicité réduite .
Synthèse peptidique en phase solide (SPPS) : this compound trouve sa place dans la synthèse peptidique en phase solide, une méthode utilisée pour produire des peptides et des protéines de manière contrôlée. Il est particulièrement utile pour créer des peptides personnalisés avec des propriétés spécifiques à des fins de recherche .
Développement de peptides antimicrobiens : La recherche a exploré l'utilisation de this compound dans le développement de déhydropeptides antimicrobiens à faible hémolyse basés sur la gramicidine S, visant à produire des composés ayant des propriétés antimicrobiennes mais une toxicité plus faible pour les cellules humaines .
Mécanisme D'action
Target of Action
Boc-D-leu-osu, also known as N-tert-butyloxycarbonyl-D-leucine, is primarily used as a protective group for amino functions in the synthesis of multifunctional targets . It plays a pivotal role in the protection of primary amines, which are unique because they can accommodate two such groups .
Mode of Action
The mode of action of this compound involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This is due to the attractive properties of the resulting so-called Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Biochemical Pathways
this compound affects the biochemical pathways related to the synthesis of peptides. It is used in the field of peptide synthesis for temporary protection of the α-amino group . It continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .
Result of Action
The result of this compound’s action is the protection of amino functions in the synthesis of multifunctional targets, facilitating the creation of complex peptides . This protection is temporary and can be removed under certain conditions, allowing for further reactions to occur at the protected site .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH and temperature of the reaction environment can significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Boc-D-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGJQZMGGGTSS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




